Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro-
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Overview
Description
Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core structure, which is further substituted with a benzo[b]thien-2-ylsulfonyl group and two chlorine atoms at the 2 and 4 positions. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro- typically involves the reaction of 2,4-dichlorobenzoyl chloride with benzo[b]thiophene-2-sulfonamide. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform for several hours.
Industrial Production Methods
In an industrial setting, the production of Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro- may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems for the addition of reagents and monitoring of reaction progress can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted benzamides, depending on the nucleophile used.
Scientific Research Applications
Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its ability to inhibit certain enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with a receptor, modulating its signaling pathways. The exact mechanism of action can vary depending on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-(benzo[b]thien-2-ylsulfonyl)benzamide: A related compound with a similar structure but lacking the chlorine substitutions.
2,4-Dichlorobenzamide: A compound with similar chlorine substitutions but lacking the benzo[b]thien-2-ylsulfonyl group.
Uniqueness
Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro- is unique due to the combination of its structural features, including the benzamide core, the benzo[b]thien-2-ylsulfonyl group, and the chlorine substitutions. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
702693-54-7 |
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Molecular Formula |
C15H9Cl2NO3S2 |
Molecular Weight |
386.3 g/mol |
IUPAC Name |
N-(1-benzothiophen-2-ylsulfonyl)-2,4-dichlorobenzamide |
InChI |
InChI=1S/C15H9Cl2NO3S2/c16-10-5-6-11(12(17)8-10)15(19)18-23(20,21)14-7-9-3-1-2-4-13(9)22-14/h1-8H,(H,18,19) |
InChI Key |
KOXVJJRVNOHOTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)S(=O)(=O)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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